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Molybdenumhexacarbonyl

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Molybdenum hexacarbonyl (13939-06-5) delivers superior film uniformity in semiconductor deposition via its optimized vapor pressure (0.13 hPa at 20°C), bridging W(CO)₆ and Cr(CO)₆ for precise mass flow control. Unlike halide precursors (MoF₆/MoCl₅), it eliminates corrosive HF/HCl, reducing equipment costs. It also serves as a solid-state CO source for safe, high-pressure-free carbonylation in med chem labs. Air-stable and versatile for catalysis.

Molecular Formula Mo(CO)6
C6MoO6
Molecular Weight 264 g/mol
CAS No. 13939-06-5
Cat. No. B083779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenumhexacarbonyl
CAS13939-06-5
Synonymshexacarbonylmolybdenum
Mo(CO)6
molybdenum hexacarbonyl
Molecular FormulaMo(CO)6
C6MoO6
Molecular Weight264 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
InChIInChI=1S/6CO.Mo/c6*1-2;
InChIKeyKMKBZNSIJQWHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdenum Hexacarbonyl (Mo(CO)6) CAS 13939-06-5: Volatile Zero-Valent Metal Precursor and Carbonyl Source


Molybdenum hexacarbonyl (CAS 13939-06-5) is an organometallic compound of formula Mo(CO)6 in which a central molybdenum atom in the zero oxidation state is octahedrally coordinated to six carbonyl (CO) ligands [1]. As a member of the Group 6 metal hexacarbonyl family—alongside its chromium and tungsten analogues—it is a colorless, air-stable crystalline solid notable for its volatility and its ability to serve as a versatile precursor for both molybdenum-containing thin films and carbon monoxide in synthetic transformations [1][2]. At room temperature, Mo(CO)6 has a vapor pressure of 0.13 hPa at 20°C, a sublimation temperature of 385 K at 1 atm, and a density of 1.96 g/cm³ [2][3].

Why Generic Substitution Fails for Molybdenum Hexacarbonyl: Volatility Hierarchy and Process-Specific Ligand Lability


Although molybdenum hexacarbonyl belongs to the well-characterized Group 6 metal hexacarbonyl family, direct substitution among Cr(CO)6, Mo(CO)6, and W(CO)6 is not scientifically or industrially justified due to quantitatively distinct volatility, thermal stability, and electron-induced decomposition profiles [1][2]. Within chemical vapor deposition (CVD) and atomic layer deposition (ALD), the precursor vapor pressure—which directly dictates mass transport, deposition rate, and film uniformity—varies systematically across the series: W(CO)6 exhibits the highest volatility, Mo(CO)6 intermediate, and Cr(CO)6 the lowest, with measurable differences in sublimation enthalpy and equilibrium vapor pressure [1][3]. Furthermore, in focused electron beam-induced deposition (FEBID), the electron-induced ligand-loss pathways and resulting deposit metal content differ between Mo(CO)6 and W(CO)6, reflecting differences in M–CO bond energetics that preclude one-for-one substitution without compromising film purity and electrical performance [4]. Consequently, selection of the specific Group 6 hexacarbonyl is dictated by the exact thermal budget, deposition rate requirement, and target film composition of the intended process.

Molybdenum Hexacarbonyl Quantitative Evidence Guide: Differentiating Performance Metrics vs. Chromium, Tungsten, and Halide Precursors


Intermediate Vapor Pressure in Group 6 Hexacarbonyl Series: Mo(CO)6 vs. Cr(CO)6 vs. W(CO)6

The sublimation vapor pressure of Mo(CO)6 lies at an intermediate position within the Group 6 hexacarbonyl homologous series, offering a distinct balance between volatility and thermal stability compared to its chromium and tungsten analogues. This differentiation is critical for process design in CVD and ALD, where the precursor vapor pressure determines the achievable deposition rate, source temperature requirements, and film thickness uniformity [1].

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

M–CO Bond Dissociation Energy: Mo(CO)6 vs. Cr(CO)6 Decomposition Kinetics

The thermal decomposition pathway of Mo(CO)6 differs fundamentally from that of Cr(CO)6, with distinct rate-determining steps and activation energies. In Mo(CO)6, the rate-determining step is the initial M–CO bond scission, whereas Cr(CO)6 decomposition is governed by a subsequent bond scission with a significantly higher activation barrier [1].

Thermal Decomposition CVD Precursor Stability Bond Dissociation Energetics

CVD Process Temperature and Corrosivity: Mo(CO)6 vs. MoF6 as Molybdenum Precursor

In plasma-enhanced chemical vapor deposition (PECVD), Mo(CO)6 enables molybdenum film deposition at lower temperatures and without the corrosive fluorine byproducts associated with MoF6. While MoF6 can produce pure molybdenum deposits with H2 reductant, it requires careful handling of highly reactive and corrosive fluorine species [1].

Plasma-Enhanced CVD Semiconductor Metallization Corrosion-Free Processing

Growth Per Cycle in ALD: Mo(CO)6 + NH3 Plasma vs. Thermal ALD Process

When using Mo(CO)6 as the molybdenum source for Mo2N thin film deposition, plasma-enhanced atomic layer deposition (PEALD) with NH3 plasma delivers a significantly higher growth per cycle and shorter incubation period compared to thermal ALD using NH3 gas [1].

Plasma-Enhanced ALD Mo2N Thin Films Growth Kinetics

Mo(CO)6 as Solid Carbon Monoxide Source: Stoichiometric CO Release in Carbonylation

Mo(CO)6 functions as a bench-stable, solid carbon monoxide source for palladium-catalyzed carbonylation reactions, releasing CO in a controlled and stoichiometric manner without the need for high-pressure gas handling equipment. In mechanochemical carbonylative coupling, real-time pressure monitoring confirms that CO is transferred directly from Mo(CO)6 to the active catalytic system without significant release of free molecular CO into the headspace [1].

Carbonylation Reactions CO Surrogate Mechanochemical Synthesis

Post-Annealed Mo2N Film Resistivity: PEALD Optimization Using Mo(CO)6

Mo2N thin films deposited by PEALD using Mo(CO)6 and NH3 plasma can achieve low electrical resistivity upon post-annealing optimization, making them suitable as copper diffusion barrier layers in interconnect metallization. The resistivity decreases with increasing deposition temperature, plasma power, and post-annealing temperature [1].

Mo2N Thin Films Electrical Resistivity Cu Diffusion Barrier

Molybdenum Hexacarbonyl: Evidence-Based Procurement Scenarios in Semiconductor Fabrication, Catalysis, and CO-Dependent Synthesis


Semiconductor ALD/CVD Precursor for Molybdenum-Containing Thin Films and Diffusion Barriers

Mo(CO)6 is the precursor of choice for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Mo, Mo2C, Mo2N, and MoOx thin films in semiconductor device fabrication when a combination of intermediate volatility and non-corrosive byproducts is required [1][2]. Its vapor pressure, positioned between the higher volatility of W(CO)6 and the lower volatility of Cr(CO)6, provides an optimal balance for precise mass flow control in bubbler-based delivery systems, enabling consistent film thickness uniformity across 300 mm wafers [3]. Unlike halide precursors such as MoF6 or MoCl5, Mo(CO)6 decomposes to release CO rather than corrosive HF or HCl, eliminating the need for specialized corrosion-resistant chamber components and exhaust abatement systems, which significantly reduces capital equipment and maintenance costs [1]. This scenario directly supports the fabrication of copper diffusion barriers (MoNx/Mo2N), gate electrodes, and interconnect metallization layers in advanced logic and memory devices.

Bench-Stable Solid Carbon Monoxide Source for Carbonylative Synthesis in Medicinal and Fine Chemistry

Mo(CO)6 serves as an operationally convenient, solid-state surrogate for gaseous carbon monoxide in palladium-catalyzed carbonylation reactions, enabling the synthesis of amides, esters, and other carbonyl-containing pharmacophores without the need for high-pressure CO cylinders or specialized ventilation infrastructure [4][5]. This application is particularly valuable in medicinal chemistry laboratories and contract research organizations (CROs) where access to pressurized toxic gas handling is limited or cost-prohibitive. The stoichiometric release of CO (6 equivalents per mole of Mo(CO)6) under thermal or mechanochemical activation provides precise control over carbonylative coupling reactions, and real-time pressure monitoring confirms that CO transfer to the active catalytic system occurs without significant release of free CO into the reaction headspace, enhancing operator safety [4].

Alkyne Metathesis Catalyst Precursor in Total Synthesis and Polymer Chemistry

Mo(CO)6 functions as a convenient in situ precatalyst for alkyne metathesis when activated by phenolic or silanol co-catalysts, enabling the synthesis of macrocyclic natural products and arylene-ethynylene polymers [6]. Compared to well-defined Schrock-type molybdenum alkylidyne catalysts, which offer exceptional activity but suffer from extreme air and moisture sensitivity, Mo(CO)6-based multicomponent systems provide a more operationally robust alternative for researchers who prioritize ease of handling and bench stability over ultimate catalytic turnover frequency [6]. The ability to activate Mo(CO)6 thermally (toluene reflux) or photochemically (UV irradiation at room temperature) further expands its applicability across different synthetic protocols and substrate sensitivity profiles [6].

Zeolite-Encapsulated Zero-Valent Molybdenum Catalyst via Mo(CO)6 Adsorption-Decomposition

Mo(CO)6 can be readily adsorbed into the pore structures of faujasite-type zeolites (NaY, KY, NaX) and zeolite L, whereupon thermal decomposition above 200°C yields well-dispersed zero-valent molybdenum nanoparticles within the zeolite framework [7]. This synthetic route to zeolite-supported Mo catalysts is distinguished by its ability to achieve atomic-level metal dispersion without the sintering issues that often accompany conventional impregnation methods using Mo salts [7]. The resulting catalysts exhibit CO hydrogenation activity and selectivity that vary systematically with zeolite topology and exchanged cation, providing a tunable platform for Fischer-Tropsch synthesis and other heterogeneous catalytic processes where precise control over metal particle size and location is critical to performance [7].

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